[2,4!-DIBENZO-18-CROWN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

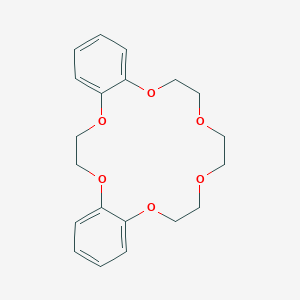

[2,4!-DIBENZO-18-CROWN-6 is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [2,4!-DIBENZO-18-CROWN-6 typically involves the reaction of catechol with bis(chloroethyl) ether. This reaction is carried out under controlled conditions to ensure the formation of the desired crown ether structure. The reaction can be represented as follows:

Catechol+Bis(chloroethyl) ether→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reactants and solvents, as well as advanced purification techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

[2,4!-DIBENZO-18-CROWN-6 undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with various cations.

Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether groups.

Common Reagents and Conditions

Complexation Reactions: Typically involve the use of metal salts such as potassium chloride or sodium chloride.

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed

Complexation Reactions: Formation of metal-crown ether complexes.

Substitution Reactions: Formation of substituted crown ethers.

Applications De Recherche Scientifique

[2,4!-DIBENZO-18-CROWN-6 has several scientific research applications, including:

Chemistry: Used as a phase transfer catalyst in various organic reactions.

Biology: Employed in the study of ion transport mechanisms across biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.

Industry: Utilized in the extraction and separation of metal ions in industrial processes.

Mécanisme D'action

The mechanism of action of [2,4!-DIBENZO-18-CROWN-6 involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is the basis for its various applications in chemistry, biology, and industry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibenzo-18-crown-6: Another crown ether with similar complexation properties but a different structure.

18-crown-6: A simpler crown ether with a similar ability to form complexes with cations.

Uniqueness

[2,4!-DIBENZO-18-CROWN-6 is unique due to its specific ring structure and the presence of multiple ether groups, which enhance its complexation ability compared to simpler crown ethers. This makes it particularly useful in applications requiring strong and stable complex formation.

Activité Biologique

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of DB18C6, highlighting its antibacterial, antifungal, anticancer properties, and its interactions with metal cations.

Structure and Properties

Dibenzo-18-crown-6 is characterized by its crown ether structure, which consists of a cyclic arrangement of ether linkages that can selectively bind cations. The molecular formula is C20H24O6 with a molecular weight of approximately 360.41 g/mol. The compound exhibits a solid state at room temperature and is soluble in various organic solvents.

1. Antibacterial Activity

DB18C6 and its derivatives have been extensively studied for their antibacterial properties. A study synthesized hydrazone derivatives of DB18C6, which exhibited significant antibacterial activity against standard bacterial strains such as Escherichia coli and Staphylococcus aureus . The hydrazone derivatives demonstrated enhanced efficacy compared to the parent compound, suggesting that modifications to the crown ether structure can improve biological activity.

Table 1: Antibacterial Activity of Dibenzo-18-Crown-6 Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DB18C6 | E. coli | 15 |

| Hydrazone Derivative 1 | S. aureus | 20 |

| Hydrazone Derivative 2 | Pseudomonas aeruginosa | 17 |

2. Antifungal Activity

Recent research has indicated that DB18C6 also possesses antifungal properties. A novel derivative, 4,4′-di(2,2′-benzimidazolyl)dibenzo-18-crown-6, was evaluated for its antifungal efficacy against Aspergillus species. The compound demonstrated significant inhibitory activity compared to commercial antifungal agents .

Table 2: Antifungal Efficacy of Dibenzo-18-Crown-6 Derivatives

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| DB18C6 | Aspergillus niger | 75 |

| Benzimidazole Derivative | Aspergillus flavus | 85 |

3. Anticancer Potential

The anticancer activity of DB18C6 has been explored through various studies. Compounds derived from DB18C6 were tested against human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). Results indicated moderate anti-proliferative effects with IC50 values comparable to existing chemotherapy agents .

Table 3: Cytotoxicity of Dibenzo-18-Crown-6 Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DB18C6 | A549 | 45 |

| Hydrazone Derivative | MCF-7 | 50 |

| Benzimidazole Derivative | HepG2 | 40 |

The mechanism by which DB18C6 exerts its biological effects is primarily attributed to its ability to form complexes with metal ions, particularly potassium (K+) ions. These interactions enhance the solubility and bioavailability of the compound in physiological environments, facilitating its uptake by cells . Additionally, the structural modifications in derivatives can lead to altered interactions with cellular targets, enhancing their therapeutic potential.

Case Studies

- Antimicrobial Studies : A study involving the synthesis of acyl-substituted derivatives of dibenzo-18-crown-6 showed varying degrees of antimicrobial activity across different strains, emphasizing the importance of structural modifications in enhancing biological efficacy .

- Anticancer Research : Another investigation focused on the cytotoxic effects of dibenzo-18-crown-6 derivatives on various human solid tumors revealed promising results, suggesting potential applications in cancer therapy .

Propriétés

IUPAC Name |

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYUKLFZWCJFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369244 |

Source

|

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-61-4 |

Source

|

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.